
2-Bromo-4-fluoro-5-iodoanisole
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Overview
Description
2-Bromo-4-fluoro-5-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-iodoanisole typically involves multi-step organic reactions. One common method starts with the halogenation of anisole. The process can be outlined as follows:
Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the ortho or para position relative to the methoxy group.
Fluorination: The brominated anisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the desired position.
Iodination: Finally, the fluorinated compound is iodinated using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form biaryl or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert
Biological Activity
2-Bromo-4-fluoro-5-iodoanisole is a halogenated anisole derivative characterized by the presence of bromine, fluorine, and iodine substituents on its aromatic ring. This unique combination enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound's molecular formula contributes to its distinctive chemical properties, making it a subject of ongoing research regarding its biological activity.
The compound appears as a white crystalline solid and is known for its role as an intermediate in organic synthesis. Its halogenated structure is believed to confer anti-tumor and anti-inflammatory properties, making it a candidate for drug development. The following table summarizes the structural characteristics of related compounds:
Compound Name | Structure Description |
---|---|
2-Bromoanisole | Lacks iodine; contains only bromine. |
4-Iodoanisole | Lacks bromine; contains only iodine. |
3,5-Dibromoanisole | Contains two bromine atoms; no fluorine or iodine. |
This compound | Contains bromine, fluorine, and iodine; unique reactivity. |
Biological Activity
Preliminary studies have shown that this compound exhibits various biological activities:
- Anti-Tumor Activity : Research indicates that the compound may interact with specific biological pathways involved in tumor growth inhibition. Its halogenated nature could enhance its ability to disrupt cellular processes associated with cancer proliferation.
- Anti-Inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, suggesting applications in treating conditions such as arthritis or other inflammatory diseases.
- Mechanism of Action : The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the halogen substituents may facilitate interactions with enzymes or receptors involved in these pathways.
Case Studies
Several studies have explored the biological implications of this compound:
- Tumor Inhibition Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to other halogenated anisoles.
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, such as cytokines and prostaglandins, suggesting a mechanism involving the modulation of immune responses.
- Synthetic Applications : The compound has been utilized as a reagent in synthetic organic chemistry to create more complex molecules, highlighting its versatility beyond biological applications.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Drug Development : Further investigation into its pharmacokinetics and toxicity profiles will be essential for evaluating its potential as a therapeutic agent.
- Mechanistic Studies : Detailed studies focusing on the molecular interactions between this compound and specific biological targets will enhance understanding of its action mechanisms.
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of 2-Bromo-4-fluoro-5-iodoanisole, considering competing reactivity of bromo, fluoro, and iodo substituents?
Methodological Answer:
Directed ortho-metalation (DoM) is a robust approach to install substituents regioselectively. For example, fluoro and methoxy groups act as directing groups, enabling sequential halogenation. Start with 4-fluoroanisole, perform iodination via electrophilic substitution (using I₂/HNO₃), followed by bromination at the ortho position using Br₂/FeBr₃. Monitor reaction progression via TLC and ¹⁹F NMR to track substituent incorporation .
Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in polyhalogenated anisoles like this compound?
Methodological Answer:
- ¹H/¹³C NMR: Use DEPT-135 and HSQC to assign methoxy and aromatic protons. The iodo substituent induces deshielding (~δ 7.5–8.5 ppm for adjacent protons).
- Mass Spectrometry (HRMS): Confirm molecular weight (theoretical MW: 345.91 g/mol) and isotopic patterns (distinct for Br and I).
- X-ray Crystallography: Resolve steric clashes between bulky substituents; pre-purify via recrystallization in ethanol/water .
Q. How do steric and electronic effects of bromo, fluoro, and methoxy groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
Methodological Answer:
- Electronic Effects: The electron-withdrawing fluoro group activates the aryl ring for oxidative addition but deactivates adjacent positions.
- Steric Effects: Iodo and bromo substituents hinder catalyst access; use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric congestion.
- Optimization: Screen bases (Cs₂CO₃ vs. K₃PO₄) and solvents (toluene/DMF) to improve yields. Track regioselectivity via GC-MS .
Q. How should researchers address contradictions in reported melting points or reaction yields for this compound across literature sources?
Methodological Answer:
- Purity Assessment: Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and DSC (melting point range analysis).
- Reproduce Conditions: Cross-check solvents (e.g., anhydrous vs. hydrated DMF) and catalysts. For example, traces of moisture can lower yields in metal-catalyzed reactions.
- Data Reconciliation: Compare with analogous compounds (e.g., 2-Bromo-5-fluoroanisole, mp 35–40°C ) to identify outliers .
Q. What computational strategies (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model transition states and Fukui indices for electrophilic attack.
- Solvent Effects: Apply PCM models to simulate polar aprotic solvents (e.g., DMSO).
- Validation: Cross-reference with experimental kinetic data (e.g., rate constants in DMF/NaOH systems) .
Q. What protocols ensure safe handling and thermal stability during high-temperature reactions involving this compound?
Methodological Answer:
- Thermal Analysis: Perform TGA to determine decomposition onset (>150°C based on analogues ).
- Safety Measures: Use Schlenk lines for air-sensitive reactions and avoid open flames (flash point ~82°C for similar compounds ).
- Ventilation: Install scrubbers for halogenated byproducts (e.g., HBr, HI) .
Q. How can researchers overcome challenges in crystallizing this compound for structural confirmation?
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., dichloromethane/hexane) to balance solubility.
- Seeding: Introduce microcrystals of analogous structures (e.g., 4-Bromo-2,5-difluoroanisole ).
- Low-Temperature Crystallization: Slow-cool saturated solutions to −20°C for larger crystals .
Q. What strategies improve regioselectivity in further functionalization of this compound (e.g., nitration or sulfonation)?
Methodological Answer:
- Directing Group Leverage: Use the methoxy group to direct nitration to the para position (H₂SO₄/HNO₃ at 0°C).
- Protection/Deprotection: Temporarily protect the iodo group with TMSCl to prevent undesired substitution.
- Kinetic vs. Thermodynamic Control: Monitor reaction time and temperature; shorter times favor kinetic products .
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
InChI Key |
HOSVTHJIJSHZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)I |
Origin of Product |
United States |
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